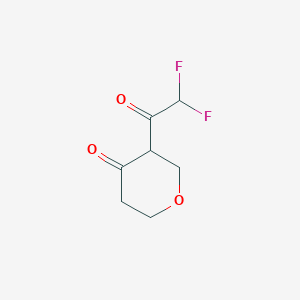
3-(2,2-Difluoroacetyl)oxan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2-Difluoroacetyl)oxan-4-one is a fluorinated organic compound with the molecular formula C7H8F2O3 and a molecular weight of 178.13 g/mol . This compound is characterized by the presence of a difluoroacetyl group attached to an oxan-4-one ring, making it a valuable intermediate in various chemical syntheses and applications.
Métodos De Preparación
The synthesis of 3-(2,2-Difluoroacetyl)oxan-4-one typically involves the fluoroacetylation of oxan-4-one derivatives. One common method includes the reaction of oxan-4-one with difluoroacetic anhydride under controlled conditions . The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the difluoroacetylated product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
3-(2,2-Difluoroacetyl)oxan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used, but typically include various substituted oxan-4-one derivatives .
Aplicaciones Científicas De Investigación
3-(2,2-Difluoroacetyl)oxan-4-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(2,2-Difluoroacetyl)oxan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroacetyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity . The oxan-4-one ring structure provides additional binding interactions, enhancing the compound’s specificity and potency .
Comparación Con Compuestos Similares
3-(2,2-Difluoroacetyl)oxan-4-one can be compared with other fluorinated oxan-4-one derivatives, such as:
3-(2-Fluoroacetyl)oxan-4-one: This compound has a single fluorine atom in the acetyl group, resulting in different reactivity and properties.
3-(2,2,2-Trifluoroacetyl)oxan-4-one: The presence of three fluorine atoms in the acetyl group significantly alters the compound’s electronic properties and reactivity.
3-(2,2-Difluoroacetyl)tetrahydrofuran-4-one: This compound has a similar structure but with a tetrahydrofuran ring instead of an oxan-4-one ring, leading to different chemical behavior.
The uniqueness of this compound lies in its specific combination of the difluoroacetyl group and the oxan-4-one ring, which imparts distinct reactivity and applications compared to its analogs .
Propiedades
Fórmula molecular |
C7H8F2O3 |
|---|---|
Peso molecular |
178.13 g/mol |
Nombre IUPAC |
3-(2,2-difluoroacetyl)oxan-4-one |
InChI |
InChI=1S/C7H8F2O3/c8-7(9)6(11)4-3-12-2-1-5(4)10/h4,7H,1-3H2 |
Clave InChI |
JJKWGUDAERDSME-UHFFFAOYSA-N |
SMILES canónico |
C1COCC(C1=O)C(=O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-1-[(4-methylcyclohexyl)amino]propan-2-ol](/img/structure/B13305685.png)
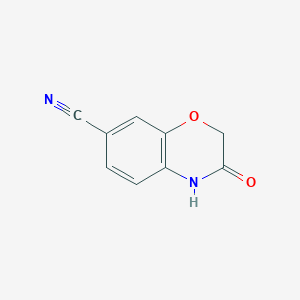
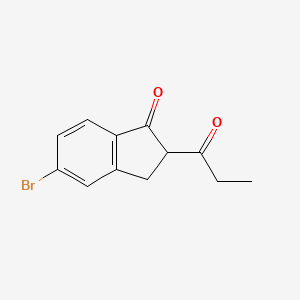
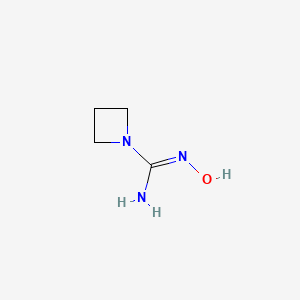
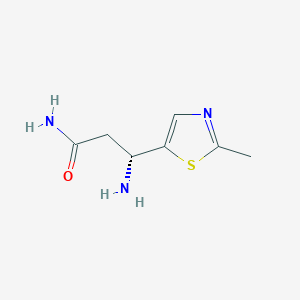

![3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B13305732.png)
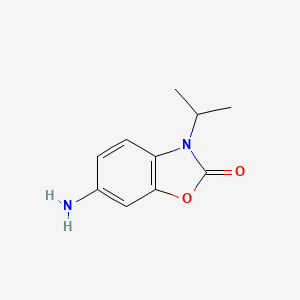

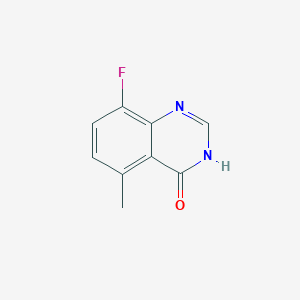
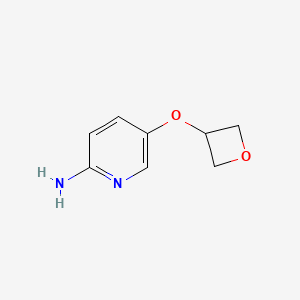
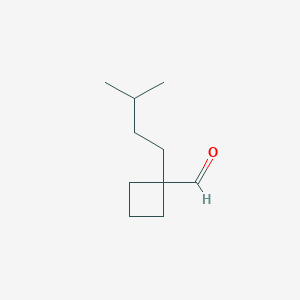
amine](/img/structure/B13305766.png)

